(2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
“(2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid” is a type of organoboron compound. It is a derivative of boronic acid with a molecular formula of C8H8BFO4 . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, could be used in the synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group, a chloro group, and a methoxycarbonyl group .Chemical Reactions Analysis
This compound can be involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also be involved in reactions such as oxidative Heck reaction, intramolecular C-H amidation sequence, and fluoroalkylation of arylboronic acids .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.96 g/mol . It is a solid at room temperature . The melting point ranges from 127.0°C to 129.0°C .Scientific Research Applications
Fluorescence Quenching and Stern-Volmer Kinetics
Research on boronic acid derivatives, such as those with similar structures to the compound , has focused on their fluorescence quenching properties. Studies have shown that boronic acids can interact with quenchers like aniline in alcohol environments, revealing insights into molecular conformations and the role of intermolecular and intramolecular hydrogen bonding. These findings are significant in the context of fluorescence-based sensors and bioimaging applications, where boronic acid derivatives act as fluorescent probes to detect various analytes (H. S. Geethanjali et al., 2015; H. S. Geethanjali et al., 2015).
Saccharide Recognition and Binding Interactions
Boronic acids have been extensively studied for their ability to bind to saccharides in aqueous media, showcasing their potential in the development of sensors for glucose and other sugars. The binding affinity of boronic acids to sugars can be influenced by the structural changes in sugars, indicating their application in diabetic care and food industry for sugar detection and quantification (P. Bhavya et al., 2016).
Optical Modulation and Nanotechnology
The functionalization of nanomaterials with phenyl boronic acids, including derivatives that have structural similarities to the compound , demonstrates their utility in enhancing the optical properties of materials like carbon nanotubes. This has implications for the development of novel materials with tunable electronic and optical characteristics, applicable in fields ranging from sensing to electronics (B. Mu et al., 2012).
Analytical and Synthetic Chemistry
Fluoro-substituted boronic acids, by virtue of their electronic properties, have found roles in various chemical reactions, including Suzuki coupling, which is fundamental in the synthesis of complex organic molecules. Their unique reactivity and interaction with other chemical entities underscore their importance in medicinal chemistry and material science for synthesizing a wide array of compounds (Jan T. Gozdalik et al., 2017).
Diol Recognition and Food Technology
Boronic acids have demonstrated specific recognition capabilities towards diols, including fructose, at neutral pH. This specificity is leveraged in applications requiring selective binding and detection of sugars, offering potential in dietary management and food processing technologies by enabling the specific reduction of fructose in food matrices (Paul Pietsch et al., 2016).
Mechanism of Action
Target of Action
The primary target of (2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid is the carbon-carbon bond formation in organic compounds. This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation. In the Suzuki–Miyaura coupling reaction, this compound, being a boron reagent, is transferred from boron to palladium . This process is part of the overall reaction mechanism that involves the formation of new carbon-carbon bonds.
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid plays a crucial role, is a key biochemical pathway in organic synthesis. This reaction enables the formation of complex organic compounds by connecting chemically differentiated fragments . The reaction conditions are exceptionally mild and tolerant to various functional groups, making it a versatile tool in organic chemistry .
Pharmacokinetics
The pharmacokinetics of (2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid are influenced by its susceptibility to hydrolysis. The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of (2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid is the formation of new carbon-carbon bonds in organic compounds. This enables the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds .
Action Environment
The action, efficacy, and stability of (2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid are influenced by environmental factors such as pH. For instance, the rate of hydrolysis of this compound, which can impact its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used can significantly influence its action.
Safety and Hazards
properties
IUPAC Name |
(2-chloro-4-fluoro-5-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-5(9(13)14)6(10)3-7(4)11/h2-3,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEGZJJQEKHVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)F)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674325 | |
Record name | [2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
957066-03-4 | |
Record name | [2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.